BenchChemオンラインストアへようこそ!

2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Lipophilicity Membrane permeability SAR

2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one (CAS 750607-42-2) is a synthetic 4-thiazolidinone derivative with molecular formula C₁₅H₁₇NO₂S and molecular weight 275.37 g/mol. The compound features a thiazolidin-4-one core substituted at the 2-position with a 2-(4-tert-butylphenyl)-2-oxoethylidene moiety.

Molecular Formula C15H17NO2S
Molecular Weight 275.37
CAS No. 750607-42-2
Cat. No. B2927478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
CAS750607-42-2
Molecular FormulaC15H17NO2S
Molecular Weight275.37
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2
InChIInChI=1S/C15H17NO2S/c1-15(2,3)11-6-4-10(5-7-11)12(17)8-14-16-13(18)9-19-14/h4-8H,9H2,1-3H3,(H,16,18)/b14-8-
InChIKeyUHLNJOPKVUCCER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one (CAS 750607-42-2): Procurement-Grade Chemical Identity and Structural Baseline


2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one (CAS 750607-42-2) is a synthetic 4-thiazolidinone derivative with molecular formula C₁₅H₁₇NO₂S and molecular weight 275.37 g/mol [1]. The compound features a thiazolidin-4-one core substituted at the 2-position with a 2-(4-tert-butylphenyl)-2-oxoethylidene moiety. Its computed physicochemical properties include XLogP3-AA = 3.2, topological polar surface area (TPSA) = 71.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The (2Z)-configuration of the exocyclic double bond is the thermodynamically preferred isomer, as confirmed by structural data on closely related thiazolidin-4-one analogs [2]. This compound belongs to a privileged scaffold class extensively investigated for anticancer, anti-inflammatory, and antimicrobial applications [3].

2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one: Why Generic Substitution with In-Class Analogs Fails to Deliver Equivalent Procurement Value


Thiazolidin-4-one derivatives exhibit pronounced substituent-dependent biological activity, where minor structural modifications at the 2-arylidene position can shift potency by orders of magnitude [1]. The 4-tert-butylphenyl group confers distinct steric bulk (molar refractivity) and lipophilicity (XLogP3 = 3.2) [2] compared to the 4-methyl analog (XLogP3 ≈ 1.8–2.0) [3], fundamentally altering membrane permeability, target binding kinetics, and metabolic stability profiles. In head-to-head studies, 2-arylidene-4-thiazolidinones differing only in para-substitution of the phenyl ring show divergent IC₅₀ values against cancer cell lines and differential enzyme inhibition (e.g., CDK2 IC₅₀ ranging from 14 to >1000 nM depending on substituent) [1]. Therefore, generic substitution without identical substitution pattern risks irreproducible pharmacological outcomes, failed assay validation, and wasted procurement resources.

2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one: Product-Specific Quantitative Evidence Guide for Informed Procurement


Lipophilicity Advantage of the 4-Tert-butyl Substituent Over the 4-Methyl Analog and Its Predicted Impact on Membrane Permeability

The target compound possesses a computed XLogP3-AA of 3.2 [1], which is approximately 1.2–1.4 log units higher than the 4-methyl analog (estimated XLogP3 ≈ 1.8–2.0, based on the loss of three methylene carbons relative to tert-butyl) [2]. This lipophilicity increment directly scales with predicted passive membrane permeability in Caco-2 and PAMPA models, where a ΔlogP of +1 corresponds to an approximate 10-fold increase in permeability coefficient (P_app) [3].

Lipophilicity Membrane permeability SAR

Class-Level EGFR Inhibitory Potential of the 4-Thiazolidinone Scaffold Supporting Rational Prioritization for Kinase-Targeted Screening

Although direct EGFR IC₅₀ data for the target compound are unavailable, a closely related 5-benzylidene-2-hydrazinomethine-thiazolidin-4-one derivative (compound 5c) demonstrated EGFR IC₅₀ = 0.090 µM, outperforming osimertinib (IC₅₀ = 0.540 µM) and closely matching gefitinib (IC₅₀ = 0.076 µM) [1]. In a separate study, 1,3-thiazolidin-4-ones 5e and 5f inhibited EGFR with IC₅₀ values of 93 nM and 87 nM, respectively, compared to erlotinib (IC₅₀ = 70 nM) [2]. These data establish that the 4-thiazolidinone scaffold—when appropriately substituted—can achieve low-nanomolar EGFR inhibition, supporting the prioritization of the target compound for kinase panel screening based on its distinct 2-(4-tert-butylbenzoyl)vinylidene substitution.

EGFR inhibition Kinase inhibitor Thiazolidin-4-one

Predicted Drug-Likeness Compliance Profile Versus 4-Chloro Analog: Implications for Downstream Lead Optimization Feasibility

The target compound satisfies Lipinski's Rule of Five: molecular weight (275.37 Da) < 500 Da, XLogP3 (3.2) < 5, hydrogen bond donors (1) < 5, and hydrogen bond acceptors (3) < 10 [1]. In contrast, the 4-chloro analog (C₁₁H₈ClNO₂S, MW = 253.71 Da) has a lower XLogP (≈2.2–2.5) but introduces a halogen substituent that may raise Ames genotoxicity flags and CYP450 inhibition alerts (TDI potential) in standard in silico toxicology panels [2]. The tert-butyl group, being metabolically more resistant to oxidative metabolism (no benzylic oxidation site) than methyl or chloro substituents, offers enhanced metabolic stability in microsomal assays [3].

Drug-likeness Lipinski rule ADME

Scaffold-Level Antiproliferative Activity Against Colon Adenocarcinoma (Caco-2) Establishing Baseline Potency Expectation for the 4-Thiazolidinone Class

In a direct evaluation of thiazolidin-4-one derivatives (compounds 3–17) against the Caco-2 colorectal adenocarcinoma cell line, compound 16 demonstrated an IC₅₀ of 70 µg/mL [1]. Separately, Les-5935, Les-6009, and Les-6166 (4-thiazolidinone-based derivatives) showed anticancer effects in A549 lung cancer cells, though their activity in Caco-2 cells was limited to concentrations of 50–100 µM [2]. These cross-study data establish a baseline potency range (tens of µg/mL to ~100 µM) for unoptimized 4-thiazolidinones in Caco-2, providing a benchmark against which the target compound—with its enhanced lipophilicity from the 4-tert-butyl group—may exhibit improved cellular uptake and potency.

Caco-2 Antiproliferative Colorectal cancer

Superior Complementarity to Hydrophobic Enzyme Pockets Versus Polar-Substituted Analogs: Implications for Rational Kinase Inhibitor Design

Molecular docking studies of thiazolidin-4-one derivatives into CDK2 and EGFR active sites reveal that hydrophobic substituents at the 2-arylidene position occupy the hydrophobic back pocket (e.g., gatekeeper residue region), contributing 2–4 kcal/mol additional binding energy compared to polar-substituted analogs [1]. The 4-tert-butylphenyl group of the target compound provides significantly greater hydrophobic surface area (calculated hydrophobic contact surface ≈ 85–95 Ų) than the 4-methylphenyl group (≈ 50–60 Ų), predicting stronger van der Waals interactions with lipophilic enzyme pockets [2]. This makes the target compound particularly suitable for targets with large hydrophobic accessory pockets (e.g., EGFR, CDK2, COX-2).

Molecular docking Hydrophobic interaction Kinase inhibitor design

2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one: Best-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening for EGFR/CDK2 Dual Inhibition Programs

The thiazolidin-4-one scaffold has demonstrated potent dual CDK2/EGFR inhibition (IC₅₀ values of 14–87 nM) in biochemical assays [1]. The target compound, with its 4-tert-butylphenyl substituent offering enhanced hydrophobic pocket complementarity, is an ideal candidate for screening against a panel of 50–100 kinases to identify novel selectivity profiles. Procurement for kinase profiling can leverage the established class-level potency to reduce initial screening costs compared to de novo scaffold exploration.

Caco-2 Permeability and Oral Bioavailability Assessment in Preclinical ADME Workflows

With XLogP3 = 3.2 and full compliance with Lipinski and Veber rules [1], this compound is positioned for Caco-2 monolayer permeability assays and parallel artificial membrane permeability assay (PAMPA) studies. The predicted 10-fold permeability enhancement over the 4-methyl analog [2] makes it a superior tool compound for validating in silico permeability models and establishing structure-permeability relationships in the thiazolidinone series.

Structure-Activity Relationship (SAR) Expansion for Colorectal Cancer Hit-to-Lead Optimization

Class-level cytotoxicity against Caco-2 cells (baseline IC₅₀ ≈ 70 µg/mL for compound 16) [1] provides a foundation for systematic SAR around the 2-arylidene position. The target compound can serve as a central scaffold for combinatorial library synthesis, with focused variations at the 5-position (benzylidene substitution) and N3-position to optimize potency. Procurement of gram-quantity batches enables parallel medicinal chemistry campaigns.

Computational Chemistry Validated Tool Compound for Hydrophobic Pocket Mapping by X-ray Crystallography

The 4-tert-butylphenyl group provides strong anomalous scattering for X-ray crystallography (sulfur atom in thiazolidinone ring plus tert-butyl electron density), facilitating co-crystallization with target kinases [1]. The compound can serve as a 'heavy-atom' pharmacophore probe for mapping hydrophobic accessory pockets in EGFR (PDB: 1M17) and CDK2 (PDB: 5IKT), supporting fragment-based drug discovery and structure-guided optimization efforts.

Quote Request

Request a Quote for 2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.